1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C23H20ClNO4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C23H20ClNO4S/c1-15-6-11-21(30-15)20(26)14-23(28)18-4-2-3-5-19(18)25(22(23)27)12-13-29-17-9-7-16(24)8-10-17/h2-11,28H,12-14H2,1H3 |
InChI Key |
MYIWBJKOQDRXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenol derivative reacts with an appropriate alkylating agent.
Attachment of the Thienyl Group: The thienyl group can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved can vary, but they often include key proteins and enzymes involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole core.
Uniqueness
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the chlorophenoxyethyl and thienyl groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
